

carbetocin non-inferiority oxytocin CHAMPION trial

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Carbetocin

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Efficacy Outcomes: Carbetocin vs. Oxytocin

Outcome Measure	Heat-Stable Carbetocin	Oxytocin	Relative Risk (95% CI)	Trial / Study
Blood loss \geq 500 mL or use of additional uterotonic	14.5%	14.4%	1.01 (0.95 - 1.06)	CHAMPION (2018) [1]
Blood loss \geq 1000 mL	1.51%	1.45%	1.04 (0.87 - 1.25)	CHAMPION (2018) [1]
Incidence of PPH (as defined by study)	4.2%	7.0%	p=0.303	Prospective Observational Study (2025) [2]
Mean Blood Loss (mL)	623 \pm 81.3 mL	678 \pm 88.7 mL	p=0.039	Prospective Observational Study (2025) [2]
Haemoglobin Decline	Lower decline	Higher decline	p<0.001	Prospective Observational Study

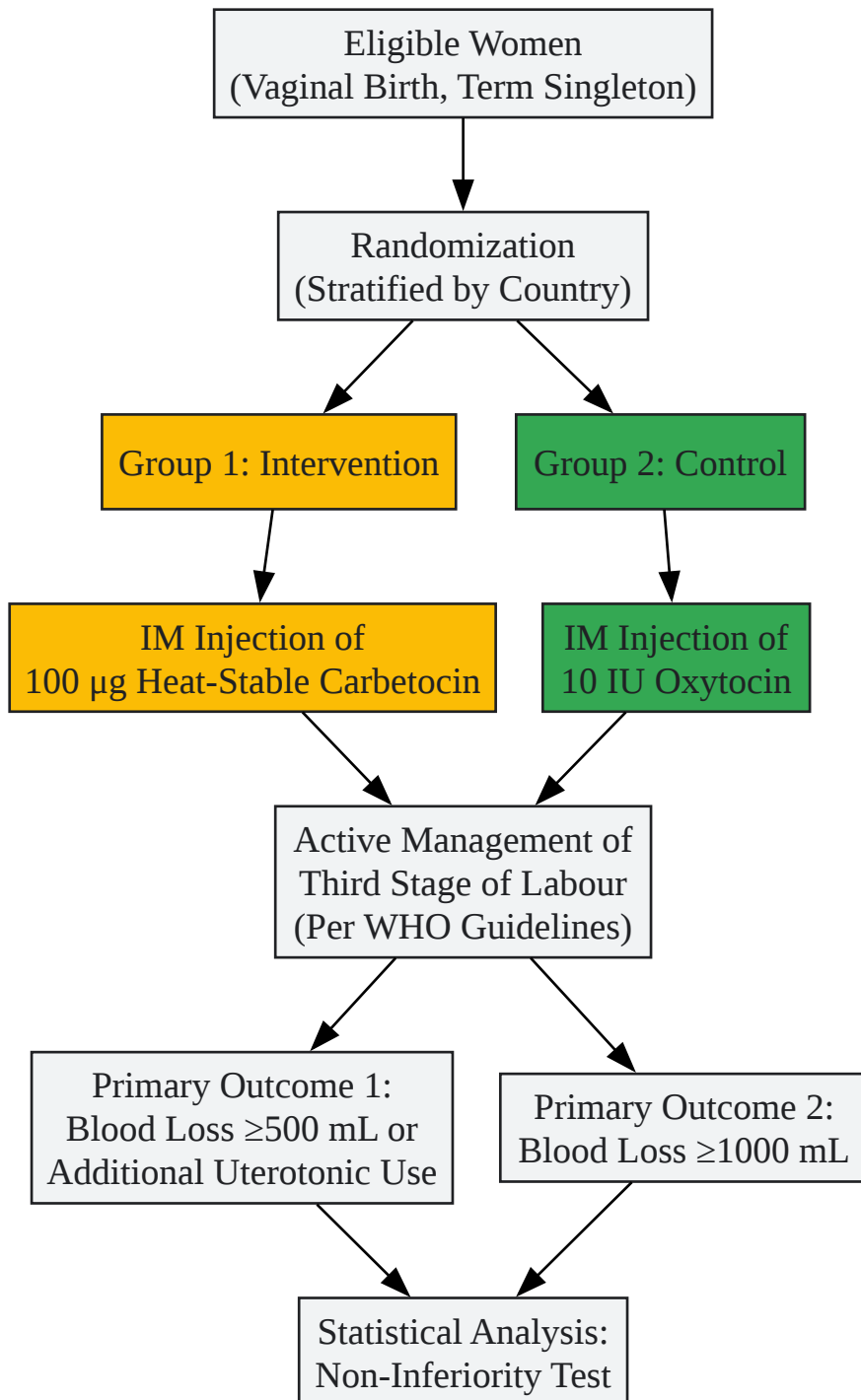
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				(2025) [2]

Detailed Experimental Protocol of the CHAMPION Trial

The foundational evidence for **carbetocin**'s non-inferiority comes from the WHO-led CHAMPION trial. Here are the key methodological details [1]:

- **Trial Design:** A **double-blind, randomized, non-inferiority** active-controlled study.
- **Participants:** **Nearly 30,000 women** across 23 hospitals in 10 countries (including Argentina, Egypt, India, Kenya, Nigeria, South Africa, Thailand, Uganda, and the UK).
- **Interventions:** A single intramuscular injection of either **100 µg heat-stable carbetocin** or **10 IU oxytocin**, administered **immediately after vaginal birth**.
- **Blinding:** Both drugs were kept in cold storage (2-8°C) to maintain the double-blind design, even though **carbetocin** is heat-stable.
- **Primary Outcomes:**
 - The proportion of women with blood loss of at least **500 mL** or the use of **additional uterotonic agents**.
 - The proportion of women with blood loss of at least **1000 mL**.
- **Non-Inferiority Margins:** Pre-specified margins were a relative risk of **1.16** for the first outcome and **1.23** for the second.
- **Management of Labour:** The third stage of labour was managed according to standard WHO guidelines. Blood loss was collected and measured using a plastic drape.

The diagram below illustrates the streamlined workflow of the CHAMPION trial design.



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Figure 1: CHAMPION Trial Workflow. This diagram outlines the key stages of the trial, from participant randomization to outcome analysis.

Key Implications and Differentiating Factors

Beyond the primary non-inferiority outcome, the data highlights critical practical differentiators for drug selection.

- **Thermostability: The Core Advantage:** Heat-stable **carbetocin** remains effective for **at least three years at 30°C** and **six months at 40°C** [3] [4]. In contrast, oxytocin must be stored and transported at **2-8°C** to maintain potency [2] [3]. This is a major advantage in low- and middle-income countries (LMICs) where studies have found a high prevalence of degraded oxytocin due to broken cold chains [2] [3].
- **Pharmacological Profile:** **Carbetocin** is a long-acting oxytocin analogue. It has a **quick onset of action (1-2 minutes)** and a **longer duration of action (around one hour)** compared to oxytocin's short half-life of **1-6 minutes** [2]. This sustained activity may reduce the need for repeated injections.
- **Guidelines and Adoption:** Based on the CHAMPION evidence, the **WHO added heat-stable carbetocin to its Model List of Essential Medicines in 2019** [5]. Its use is recommended, particularly in settings where maintaining a cold chain for oxytocin is problematic [5].

Balanced Perspective: Limitations and Considerations

A comprehensive comparison guide should also note the limitations and contextual factors.

- **Outcome for Severe PPH:** The CHAMPION trial did not demonstrate non-inferiority for the outcome of **blood loss ≥ 1000 mL** [1]. However, the authors note the trial was underpowered for this secondary outcome due to low event rates [1].
- **Cost and Accessibility:** Oxytocin is a low-cost drug, with a public sector price of a few cents per ampoule [6]. For **carbetocin** to be widely viable in LMICs, it must be available at a **comparable, affordable, and sustainable price** [6]. The manufacturer has committed to this for the public sector of high-burden countries [3] [4].
- **Appropriate Use:** **Carbetocin** is indicated only for **PPH prevention**, not for induction or augmentation of labour, nor for the treatment of an established PPH [5]. Its longer half-life means that if misused for augmentation, the risks of uterine hyperstimulation and fetal distress could be prolonged [6].

Conclusion and Summary

To summarize the comparison for researchers and drug development professionals:

- **Efficacy:** Heat-stable **carbetocin** is **non-inferior to oxytocin** for the composite outcome of blood loss ≥ 500 mL or need for additional uterotonics, which is the primary goal of PPH prophylaxis [1].
- **Key Differentiator:** Its **superior thermostability** makes it a more reliable option in settings with limited or unreliable cold-chain infrastructure, potentially preventing degradation and loss of efficacy [2] [5].
- **Clinical Context:** The choice between these agents should be guided by a careful assessment of the **local storage capacity, supply chain reliability, and cost-effectiveness**, rather than a claim of superior clinical efficacy for **carbetocin**.

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